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Cat. No.: B175024 Get Quote

The structural analysis of any molecule via ¹³C NMR begins with a thorough understanding of

its chemical topology. 4-(4-Bromophenyl)tetrahydropyran-4-ol is comprised of two key

structural motifs: a saturated tetrahydropyran (THP) ring and a para-substituted bromophenyl

ring.

Due to molecular symmetry, we do not expect to see ten distinct carbon signals.

Tetrahydropyran Ring: The plane of symmetry through the C4-O1 bond renders the

methylene carbons at C2 and C6 chemically equivalent. Likewise, the carbons at C3 and C5

are equivalent.

Bromophenyl Ring: The C1'-C4' axis of symmetry makes the ortho carbons (C2' and C6')

equivalent, and the meta carbons (C3' and C5') equivalent.

Therefore, a total of six unique carbon signals are anticipated in the broadband proton-

decoupled ¹³C NMR spectrum.

Caption: Structure of 4-(4-Bromophenyl)tetrahydropyran-4-ol with carbon numbering.
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Predicting the chemical shifts (δ) is not merely an academic exercise; it forms the basis for

rational spectral assignment. The electron density around a carbon nucleus, which dictates its

resonance frequency, is modulated by hybridization, inductive effects, and other complex

phenomena.[1][2]

The Tetrahydropyran Moiety
C4 (Quaternary Alcohol Carbon): This sp³-hybridized carbon is bonded to two other carbons

and two oxygen atoms (one from the ring, one from the hydroxyl group). The high

electronegativity of the adjacent oxygen atoms strongly deshields this carbon, shifting its

resonance significantly downfield into the 70-80 ppm range. As a quaternary carbon, it will be

absent in all DEPT spectra.[1][2]

C2/C6 (Methylene Carbons α to Ring Oxygen): These equivalent sp³ carbons are directly

attached to the electron-withdrawing ring oxygen. This inductive effect results in a downfield

shift characteristic of ethers, typically in the 60-70 ppm range.[2] In a DEPT-135 spectrum,

these CH₂ groups will appear as negative signals.[1][3]

C3/C5 (Methylene Carbons β to Ring Oxygen): These equivalent sp³ carbons are further

from the ring oxygen, experiencing a much weaker inductive effect. Consequently, they will

resonate in the typical upfield alkane region, expected around 35-45 ppm. These will also

present as negative signals in a DEPT-135 spectrum.[1][3]

The 4-Bromophenyl Moiety
Aromatic carbon shifts generally appear in the 110-160 ppm region.[4][5] The specific positions

are influenced by the substituents.

C1' (Quaternary Phenyl Carbon): This is the ipso-carbon attached to the THP ring. Its

chemical shift, anticipated around 145-150 ppm, is influenced primarily by its connection to

the rest of the aromatic system and the aliphatic substituent. This quaternary carbon will be

absent in DEPT spectra.[1][3]

C4' (Quaternary Phenyl Carbon, C-Br): The carbon directly bonded to bromine presents a

unique case. While bromine is electronegative, its large, polarizable electron cloud exerts a

significant shielding influence known as the "heavy atom effect."[6][7] This effect often shifts

the ipso-carbon upfield relative to what would be predicted based on electronegativity alone.
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[6][7] Therefore, this signal is expected to appear further upfield than other substituted

aromatic carbons, likely in the 120-125 ppm range. This signal will also be absent in DEPT

spectra.

C2'/C6' (Ortho CH Carbons): These equivalent sp² carbons are ortho to the bulky THP

substituent. Their environment places them in the typical aromatic region, estimated to be

around 127-130 ppm. In a DEPT-90 and DEPT-135 spectrum, these CH carbons will

produce positive signals.[1][3]

C3'/C5' (Meta CH Carbons): These equivalent sp² carbons are meta to the THP group and

ortho to the bromine atom. The combined electronic effects place their resonance in the 130-

133 ppm range. These CH carbons will also yield positive signals in DEPT-90 and DEPT-135

experiments.[1][3]

Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible ¹³C NMR data requires meticulous attention to detail in both

sample preparation and instrument setup. The low natural abundance (~1.1%) and smaller

gyromagnetic ratio of the ¹³C nucleus make it inherently less sensitive than ¹H NMR,

necessitating specific considerations.[8]
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Caption: Experimental workflow from sample preparation to final data analysis.

Step-by-Step Methodology
Sample Preparation:
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Solute Mass: Weigh approximately 50 mg of 4-(4-Bromophenyl)tetrahydropyran-4-ol. A
higher concentration is required for ¹³C NMR compared to ¹H NMR to achieve a good

signal-to-noise ratio in a reasonable time.[9][10]

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated

chloroform (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the

magnetic field, ensuring stability during the long acquisition times.[8]

Filtration: It is critical to filter the solution directly into a clean, high-quality NMR tube using

a pipette with a small plug of glass wool.[8] Suspended solid particles severely degrade

magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]

Spectrometer Setup and Calibration:

Insert the sample into the spectrometer.

Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity across the sample, which is essential

for achieving sharp resonance lines.

Data Acquisition:

Broadband Proton-Decoupled ¹³C Spectrum: Acquire a standard 1D ¹³C spectrum with

broadband proton decoupling. This technique irradiates all proton frequencies, collapsing

all ¹³C-¹H couplings and resulting in a spectrum where each unique carbon appears as a

singlet.[11][12] This simplifies the spectrum and provides a clear count of the number of

distinct carbon environments.[11]

DEPT Experiments: Perform two subsequent experiments: DEPT-90 and DEPT-135.

These are invaluable for determining the number of hydrogens attached to each carbon.

[13][14]

The DEPT-90 spectrum will show signals only for methine (CH) carbons.[1][3][15]
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The DEPT-135 spectrum will show positive signals for methine (CH) and methyl (CH₃)

carbons, and negative signals (pointing down) for methylene (CH₂) carbons.[1][3][15]

Quaternary (C) carbons are invisible in both DEPT-90 and DEPT-135 spectra.[1]

Data Interpretation and Structural Verification
The final step is to synthesize all the acquired data to assign each peak to a specific carbon in

the molecule. This is a logical process of elimination, guided by the predicted chemical shifts

and the empirical data from the DEPT experiments.
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Caption: Logic diagram for carbon type determination using DEPT NMR spectra.

Summary of Expected Spectral Data
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The table below consolidates the predicted chemical shifts and the expected outcomes from

the DEPT experiments for 4-(4-Bromophenyl)tetrahydropyran-4-ol.

Carbon
Atom(s)

Predicted δ
(ppm)

Carbon
Type

DEPT-90
Signal

DEPT-135
Signal

Rationale

C4 70 - 80
C

(Quaternary)
Absent Absent

Deshielded

by two

oxygen

atoms.

C2, C6 60 - 70
CH₂

(Methylene)
Absent Negative

Deshielded

by adjacent

ring oxygen.

C3, C5 35 - 45
CH₂

(Methylene)
Absent Negative

Aliphatic,

weak

inductive

effect.

C1' 145 - 150
C

(Quaternary)
Absent Absent

Aromatic,

attached to

THP ring.

C4' 120 - 125
C

(Quaternary)
Absent Absent

Shielded by

"heavy atom

effect" of Br.

[6][7]

C2', C6' 127 - 130 CH (Methine) Positive Positive

Aromatic,

ortho to THP

substituent.

C3', C5' 130 - 133 CH (Methine) Positive Positive

Aromatic,

meta to THP

substituent.

By comparing the acquired spectra against this validated framework, a researcher can

confidently and unambiguously confirm the structure of 4-(4-Bromophenyl)tetrahydropyran-
4-ol, demonstrating the power of ¹³C NMR as a primary tool in chemical analysis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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